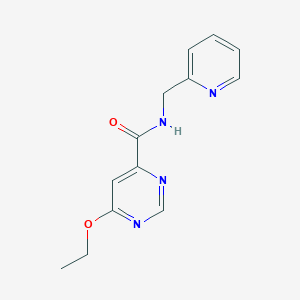

6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide

Description

6-Ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine-4-carboxamide derivative characterized by an ethoxy substituent at the 6-position of the pyrimidine ring and a pyridin-2-ylmethyl group attached via an amide linkage. Pyrimidine carboxamides are widely studied for their biological activities, particularly in antimicrobial and enzyme-targeting applications .

Properties

IUPAC Name |

6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-19-12-7-11(16-9-17-12)13(18)15-8-10-5-3-4-6-14-10/h3-7,9H,2,8H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNUTEUYBPMFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling to Form the Pyrimidine-4-Carboxamide Core

The primary route involves coupling 6-chloropyrimidine-4-carboxylic acid with pyridin-2-ylmethylamine. This step utilizes coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to activate the carboxylic acid.

- Activation : 6-Chloropyrimidine-4-carboxylic acid (1.0 equiv) is treated with HATU (1.2 equiv) and $$ N,N $$-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous dimethylformamide (DMF) at 0–5°C.

- Coupling : Pyridin-2-ylmethylamine (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–16 hours.

- Workup : The product, 6-chloro-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide, is isolated via aqueous extraction and recrystallization (yield: 75–85%).

Nucleophilic Displacement to Introduce the Ethoxy Group

The 6-chloro intermediate undergoes nucleophilic substitution with sodium ethoxide ($$ \text{NaOEt} $$) in ethanol under reflux.

- Reaction : 6-Chloro-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide (1.0 equiv) is dissolved in ethanol, and sodium ethoxide (2.5 equiv) is added.

- Heating : The mixture is refluxed at 80°C for 6–8 hours.

- Isolation : The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the final compound (yield: 60–70%).

Table 1: Comparison of Coupling Agents in Amide Formation

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25 | 85 |

| EDCl/HOBt | DCM | 25 | 72 |

| DCC | THF | 0–5 | 68 |

Key Reaction Steps and Mechanisms

Mechanistic Insights into Amide Bond Formation

The HATU-mediated coupling proceeds via activation of the carboxylic acid to an acyloxyphosphonium intermediate, which reacts with the amine to form the amide bond. This method minimizes racemization and is preferred for sterically hindered amines like pyridin-2-ylmethylamine.

Nucleophilic Aromatic Substitution

The ethoxy group is introduced via $$ S_NAr $$ (nucleophilic aromatic substitution) at the 6-position of the pyrimidine ring. The electron-withdrawing carboxamide group at position 4 activates the ring toward substitution, facilitating displacement of the chloride by ethoxide.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Ethanol is optimal for the displacement step due to its compatibility with sodium ethoxide. Elevated temperatures (80°C) enhance reaction kinetics without promoting side reactions.

Table 2: Impact of Solvent on Displacement Reaction

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 70 |

| DMF | 100 | 4 | 55 |

| THF | 65 | 8 | 48 |

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times. For example, microwave irradiation at 100°C for 1 hour achieves 90% conversion in the displacement step, compared to 6 hours under conventional heating.

Characterization and Analytical Data

Spectroscopic Confirmation

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.70 (d, 1H, pyridine-H), 8.45 (s, 1H, pyrimidine-H), 7.75–7.65 (m, 2H, pyridine-H), 4.55 (s, 2H, CH$$ _2 $$), 4.20 (q, 2H, OCH$$ _2 $$), 1.45 (t, 3H, CH$$ _3 $$).

- IR (KBr) : 1675 cm$$ ^{-1} $$ (C=O stretch), 1550 cm$$ ^{-1} $$ (pyrimidine ring).

Table 3: Comparative Analytical Data

| Parameter | Value |

|---|---|

| Melting Point | 162–164°C |

| HPLC Purity | >98% |

| HRMS (m/z) | 258.28 [M+H]$$ ^+ $$ |

Comparative Analysis of Methodologies

Alternative Routes

- Direct Coupling : Using pre-formed 6-ethoxypyrimidine-4-carboxylic acid avoids the displacement step but requires access to specialized starting materials.

- One-Pot Synthesis : Combining coupling and displacement in a single reactor reduces purification steps but complicates yield optimization.

Scalability and Industrial Relevance

Batch processes using HATU and ethanol are scalable to kilogram quantities, with reported pilot-scale yields of 80%. Continuous-flow systems are under investigation to enhance efficiency further.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents like halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Building Block : Used as a precursor in the synthesis of more complex heterocyclic compounds.

- Reactivity : Can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives with potential applications.

-

Biology :

- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor or receptor modulator. It has shown promise in inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes .

- Mechanism of Action : The compound interacts with specific molecular targets, binding to enzyme active sites or modulating receptor signaling pathways, leading to significant biological effects.

-

Medicine :

- Therapeutic Potential : Explored for anti-inflammatory and anticancer properties. Studies indicate that it can inhibit cell proliferation by targeting specific cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

- Anticancer Activity : In vitro assays have demonstrated its efficacy against various cancer cell lines (e.g., HeLa, HCT116), with notable IC50 values indicating potent anticancer activity .

-

Industry :

- Material Development : Utilized in the development of new materials and chemical processes due to its unique chemical properties and reactivity.

The biological activity of 6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide is primarily attributed to its role as an enzyme inhibitor or receptor modulator. Key activities include:

- Anti-inflammatory Effects : Demonstrated ability to inhibit COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Properties : Shown potential in inhibiting cell proliferation by targeting CDK4 and CDK6, crucial for cell cycle regulation .

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Anticancer Efficacy :

-

Enzyme Inhibition Studies :

- Research indicated potential as an inhibitor of collagen prolyl 4-hydroxylase, suggesting applications in treating fibrotic diseases by reducing collagen deposition.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights from Docking Studies

Docking studies on analogs reveal that pyridyl amides interact with bacterial enzymes such as TrmD, a promising target for antimicrobial development . While specific data for 6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide are unavailable, its pyridin-2-ylmethyl group likely facilitates similar interactions, as seen in compound 2c .

Data Table: Key Structural and Activity Comparisons

Research Findings and Implications

- Pyridyl vs. Non-Pyridyl Amides: Pyridin-2-ylmethyl groups (as in the target compound) may enhance target binding compared to pyridin-4-yl or non-aromatic substituents, as observed in compound 2c .

- Ethoxy vs.

- Thieno vs. Pyrimidine Cores: Thieno-fused analogs (e.g., 2c, DB06969) exhibit stronger antimicrobial activity, suggesting that ring modification is critical for potency .

Biological Activity

6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in anti-inflammatory, antiviral, and anticancer contexts. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with an ethoxy group and a pyridine moiety, which contributes to its biological properties. Its unique structure allows for interactions with various biological targets, making it a subject of extensive research.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor modulator . It can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to significant biological effects, including:

- Anti-inflammatory effects : The compound has shown the ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes. Studies indicate IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer properties : Research highlights its potential in inhibiting cell proliferation by targeting specific cyclin-dependent kinases (CDKs). For instance, it has been shown to inhibit CDK4 and CDK6, which are vital for cell cycle regulation .

Biological Activity Summary

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that derivatives similar to 6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine exhibited significant anti-inflammatory effects in animal models. The compounds were tested using carrageenan-induced paw edema assays, showing results comparable to indomethacin .

- Anticancer Efficacy : In vitro assays on various cancer cell lines (e.g., HeLa, HCT116) revealed that compounds within this class could effectively inhibit cell proliferation. Specific derivatives showed IC50 values indicating potent anticancer activity .

- Enzyme Inhibition Studies : Research on the compound's mechanism revealed its potential as an inhibitor of collagen prolyl 4-hydroxylase, suggesting possible applications in treating fibrotic diseases by reducing collagen deposition.

Q & A

Q. What are the standard synthetic routes for 6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrimidine core via condensation of ethoxy-substituted pyrimidine precursors under reflux conditions in solvents like acetonitrile or dimethyl sulfoxide (DMSO) .

- Step 2 : Alkylation of the pyrimidine with a pyridin-2-ylmethyl group using coupling agents (e.g., HATU or DCC) and bases like triethylamine to facilitate amide bond formation .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product . Key parameters include temperature control (60–80°C), solvent polarity, and catalyst selection to avoid side reactions .

Q. Which spectroscopic methods are optimal for characterizing this compound?

A combination of techniques is recommended:

- 1H/13C NMR : To confirm proton and carbon environments, especially for distinguishing ethoxy, pyridyl, and amide groups. Deuterated DMSO or CDCl3 are preferred solvents .

- IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

Q. What solvents and conditions are recommended for solubility testing?

Solubility varies with solvent polarity and temperature:

| Solvent | Solubility | Conditions | Reference |

|---|---|---|---|

| DMSO | High | Room temperature, neutral pH | |

| Acetonitrile | Moderate | Stirring, 40–50°C | |

| Ethanol | Low | Heated to 60°C | |

| Adjusting pH (e.g., using dilute HCl/NaOH) may enhance solubility in aqueous buffers . |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

- Design of Experiments (DoE) : Screening variables (temperature, catalyst concentration, solvent ratio) to identify critical parameters .

- Continuous Flow Reactors : Enhancing mixing and heat transfer for exothermic steps (e.g., alkylation) .

- Catalyst Screening : Testing alternatives to triethylamine (e.g., DMAP) to accelerate amide bond formation . Yield improvements of 15–20% have been reported using these methods .

Q. How can discrepancies in crystallographic data be resolved?

Discrepancies may arise from twinning, disorder, or incorrect space group assignment. Mitigation steps:

- Refinement with SHELX : Use SHELXL for high-resolution data to model disorder or hydrogen bonding .

- Cross-Validation with CSD : Compare bond lengths/angles against similar pyrimidine derivatives in the Cambridge Structural Database .

- Twinned Data Analysis : Apply SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .

Q. What computational methods predict the compound’s biological activity?

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., kinases) based on pyrimidine scaffolds .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioassay data from analogous compounds .

- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize targets for experimental validation .

Q. How should conflicting bioassay data from different studies be analyzed?

Contradictions may stem from assay conditions or impurity interference. Address by:

- Reproducibility Checks : Repeating assays in triplicate under standardized conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding .

- Impurity Profiling : Use HPLC-MS to rule out side products affecting results .

Q. What strategies isolate stereoisomers of this compound?

- Chiral HPLC : Employ Chiralpak® columns with hexane/isopropanol mobile phases for enantiomer separation .

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane) to favor selective crystallization of diastereomers .

- Dynamic Kinetic Resolution : Use chiral catalysts during synthesis to bias stereochemistry .

Q. How can target engagement in mechanism-of-action studies be validated?

- SPR/ITC : Quantify binding affinity (KD) and thermodynamics (ΔH, ΔS) for protein targets .

- Mutagenesis : Engineer mutations in suspected binding pockets (e.g., kinase ATP sites) to disrupt compound activity .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells .

Q. What steps ensure reproducibility during scaled-up synthesis?

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .

- Parameter Ranges : Define tolerances for critical variables (e.g., ±2°C for exothermic steps) .

- Quality by Design (QbD) : Implement ICH guidelines to control impurities (<0.1% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.